

Spectroscopic data (NMR, IR, MS) of 1-(Pyrimidin-2-YL)propan-1-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Pyrimidin-2-YL)propan-1-one

Cat. No.: B1462862

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **1-(Pyrimidin-2-YL)propan-1-one**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chemical compound **1-(Pyrimidin-2-YL)propan-1-one**. As a member of the pyrimidine family, a class of heterocyclic compounds considered "privileged structures" in medicinal chemistry, understanding its structural features is paramount for its application in research and drug development.^[1] This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of expected spectral data, validated methodologies for data acquisition, and an integrated approach to structural elucidation. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction: The Significance of 1-(Pyrimidin-2-YL)propan-1-one

1-(Pyrimidin-2-YL)propan-1-one (CAS No: 54643-09-3) is a heterocyclic ketone built upon a pyrimidine scaffold.^{[2][3]} The pyrimidine ring is a fundamental component of nucleobases like cytosine, thymine, and uracil, and its derivatives are known to exhibit a wide array of biological

activities, including antimicrobial, antiviral, and antitumor properties.^{[1][4]} The presence of the propanoyl group at the 2-position of the pyrimidine ring offers a reactive handle for further chemical modification, making this compound a valuable building block in the synthesis of novel therapeutic agents.

Accurate structural confirmation is the bedrock of chemical synthesis and drug discovery. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide synthesizes foundational spectroscopic principles with data from analogous structures to present a robust predictive analysis of **1-(Pyrimidin-2-YL)propan-1-one**, establishing a benchmark for its characterization.

Molecular Structure

The molecular formula of the compound is C₇H₈N₂O, with a molecular weight of approximately 136.15 g/mol.^{[2][3]} A clear understanding of its atomic arrangement is essential for interpreting the spectroscopic data that follows.

Caption: Labeled structure of **1-(Pyrimidin-2-YL)propan-1-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can determine the connectivity and spatial relationships of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol ensures reproducibility and data integrity.

- Sample Preparation: Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6 mL of a deuterated solvent.^[5]
 - Solvent Choice: Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent is critical as it establishes the 'zero' reference point on the chemical shift scale (TMS at 0 ppm).

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to achieve good signal dispersion.[5]
- ^1H NMR Acquisition:
 - Employ a standard single-pulse experiment.
 - Set a spectral width of approximately 12-15 ppm.
 - Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery between pulses, ensuring accurate signal integration.
- ^{13}C NMR Acquisition:
 - Use a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30).
 - Set a spectral width of approximately 220-250 ppm.
 - A longer relaxation delay (5-10 seconds) and a sufficient number of scans are required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.[5]
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase correction and baseline correction are performed using appropriate NMR software to yield the final spectrum.

^1H NMR Spectral Analysis (Predicted)

The ^1H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.

- Pyrimidine Ring Protons (δ 7.0-9.5 ppm): The electron-withdrawing nature of the two nitrogen atoms deshields the ring protons, shifting them downfield.
- H4 & H6: These two protons are equivalent due to symmetry around the C2-C5 axis. They are adjacent to one nitrogen atom and are coupled to H5, appearing as a doublet. Expected chemical shift: δ ~8.9 ppm (d, $J \approx 5.0$ Hz).

- H5: This proton is situated between two carbons and is coupled to both H4 and H6. It will appear as a triplet. Expected chemical shift: $\delta \sim 7.5$ ppm (t, $J \approx 5.0$ Hz).
- Propanoyl Chain Protons (δ 1.0-3.5 ppm):
 - Methylene Protons (-CH₂-): These protons are alpha to the carbonyl group, which is strongly electron-withdrawing. This deshielding effect will shift them downfield, and they will be split into a quartet by the adjacent methyl protons. Expected chemical shift: $\delta \sim 3.2$ ppm (q, $J \approx 7.2$ Hz).
 - Methyl Protons (-CH₃): These protons are on the terminal carbon of the chain. They are coupled to the methylene protons and will appear as a triplet. Expected chemical shift: $\delta \sim 1.2$ ppm (t, $J \approx 7.2$ Hz).

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, as all carbons except C4 and C6 are in unique chemical environments.

- Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear significantly downfield. Expected chemical shift: $\delta \sim 200$ ppm.
- Pyrimidine Ring Carbons: The chemical shifts are influenced by the electronegative nitrogen atoms.^[6]
 - C2: This carbon is bonded to two nitrogen atoms and the carbonyl group, making it very electron-deficient. Expected chemical shift: $\delta \sim 158$ ppm.
 - C4 & C6: These equivalent carbons are adjacent to a nitrogen atom. Expected chemical shift: $\delta \sim 157$ ppm.
 - C5: This carbon is the least deshielded of the aromatic carbons. Expected chemical shift: $\delta \sim 122$ ppm.
- Propanoyl Chain Carbons:
 - Methylene Carbon (-CH₂-): Alpha to the carbonyl, this carbon is deshielded relative to a standard alkane. Expected chemical shift: $\delta \sim 38$ ppm.

- Methyl Carbon (-CH₃): The terminal methyl carbon is the most shielded carbon in the molecule. Expected chemical shift: $\delta \sim 8$ ppm.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (δ , ppm)	Multiplicity
~8.9	Doublet (d)
~7.5	Triplet (t)
~3.2	Quartet (q)
~1.2	Triplet (t)

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Analysis: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted from the sample spectrum.

Spectral Interpretation (Predicted)

The IR spectrum will provide clear evidence for the key functional groups.

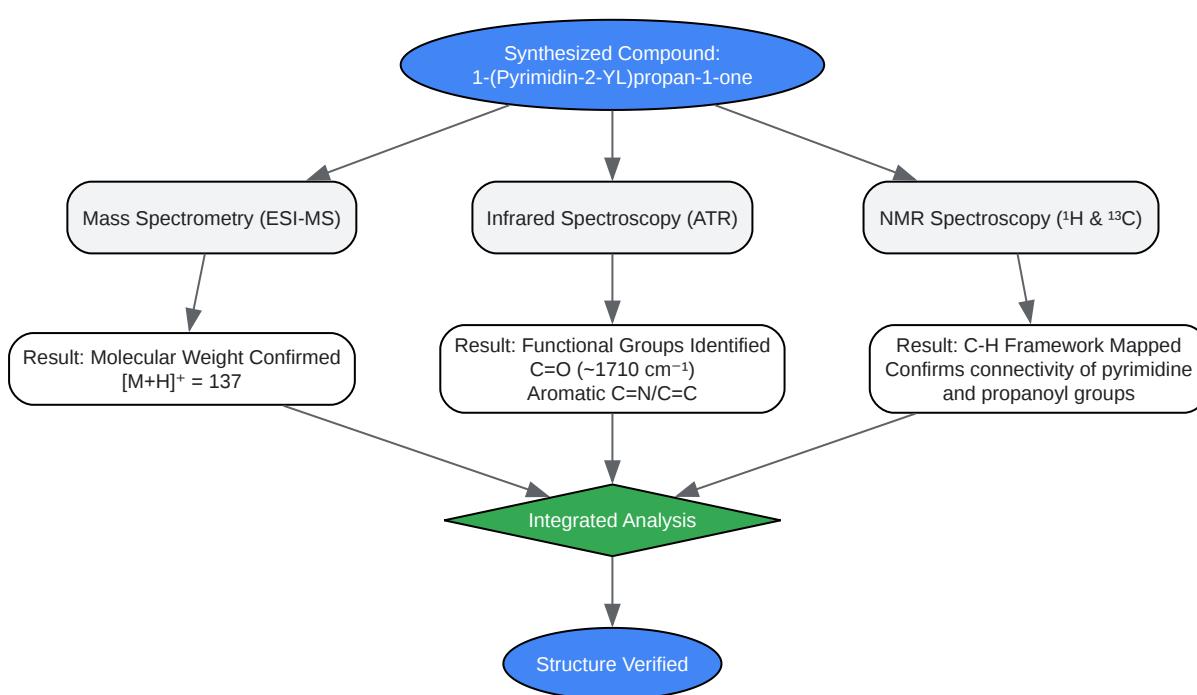
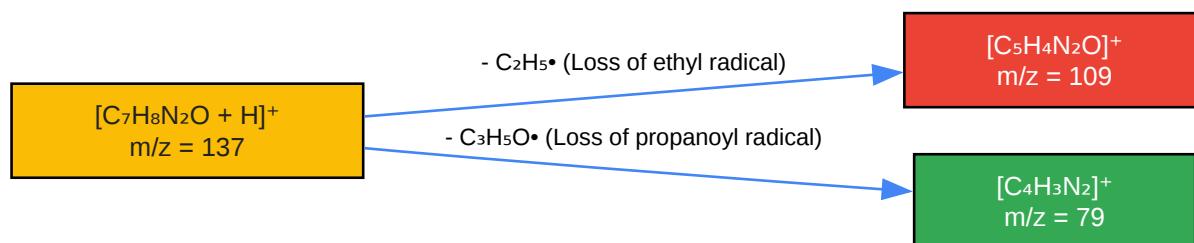
Expected Frequency (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic (Pyrimidine ring)
2980-2850	C-H Stretch	Aliphatic (-CH ₂ -, -CH ₃)
~1710	C=O Stretch	Ketone
~1580, ~1470, ~1420	C=C and C=N Stretch	Pyrimidine Ring Skeletal Vibrations[7]
~1360	C-H Bend	-CH ₃
~1250	C-C(=O)-C Stretch/Bend	Acyl Group
Below 1000	C-H Out-of-Plane Bending	Aromatic Ring

The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch around 1710 cm⁻¹. The series of sharp peaks between 1580-1420 cm⁻¹ are characteristic of the pyrimidine ring's skeletal vibrations.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation patterns, which helps confirm its structure.

Experimental Protocol: ESI-MS



Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, typically yielding the protonated molecular ion [M+H]⁺.

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
- Ionization: Apply a high voltage to the infusion needle to generate a fine spray of charged droplets. As the solvent evaporates, ions are transferred into the gas phase.

- **Detection:** Analyze the ions using a mass analyzer (e.g., Quadrupole or Time-of-Flight) to measure their mass-to-charge ratio (m/z).

Analysis of Mass Spectrum (Predicted)

- **Molecular Ion Peak:** The molecular formula is C₇H₈N₂O, with a monoisotopic mass of 136.06 Da.^[2] In positive ion ESI mode, the spectrum will be dominated by the protonated molecular ion.
 - [M+H]⁺ = 137.07 m/z
- **Key Fragmentation Pathways:** The structure of the molecule suggests several likely fragmentation points under collision-induced dissociation (CID) in an MS/MS experiment.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]

- 2. 1-(Pyrimidin-2-YL)propan-1-one | C7H8N2O | CID 45080307 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. appretech.com [appretech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 1-(Pyrimidin-2-YL)propan-1-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1462862#spectroscopic-data-nmr-ir-ms-of-1-pyrimidin-2-yl-propan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com